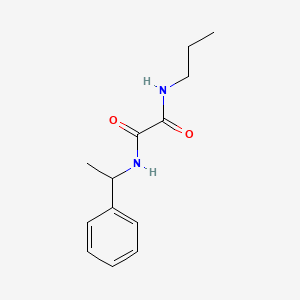
N-(1-phenylethyl)-N'-propylethanediamide
Vue d'ensemble
Description
N-(1-phenylethyl)-N'-propylethanediamide, also known as PPED, is a chemical compound that has gained attention due to its potential therapeutic applications. PPED is a derivative of ethylenediamine, which is a common building block in the synthesis of various pharmaceuticals.
Mécanisme D'action
The exact mechanism of action of N-(1-phenylethyl)-N'-propylethanediamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects through the modulation of ion channels, particularly the voltage-gated sodium channels (VGSCs) and the L-type calcium channels (LTCCs). This compound has been shown to inhibit the activity of VGSCs and LTCCs, which can lead to a reduction in neuronal excitability and cardiac contractility.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which can protect against oxidative stress. This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which can reduce inflammation. In addition, this compound has been found to improve mitochondrial function and reduce apoptosis in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1-phenylethyl)-N'-propylethanediamide in lab experiments is its low toxicity. This compound has been shown to have a high LD50 value, indicating that it is relatively safe to use in animal studies. Another advantage is its solubility in water and other polar solvents, which makes it easy to administer to animals. However, one limitation of using this compound is its limited bioavailability. This compound has a low oral bioavailability and is rapidly metabolized in the liver, which can limit its therapeutic efficacy.
Orientations Futures
There are several future directions for N-(1-phenylethyl)-N'-propylethanediamide research. One area of interest is the development of novel this compound derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of this compound's potential therapeutic applications in other fields such as dermatology and gastroenterology. Furthermore, the exact mechanism of action of this compound needs to be further elucidated in order to fully understand its therapeutic potential.
Applications De Recherche Scientifique
N-(1-phenylethyl)-N'-propylethanediamide has been studied for its potential therapeutic applications in various fields such as neurology, cardiology, and oncology. In neurology, this compound has been shown to have a neuroprotective effect against ischemic brain injury in animal models. In cardiology, this compound has been found to have antiarrhythmic effects and can protect against myocardial ischemia-reperfusion injury. In oncology, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Propriétés
IUPAC Name |
N'-(1-phenylethyl)-N-propyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-3-9-14-12(16)13(17)15-10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZIBHKFQGORIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxyethyl 2-methyl-5-oxo-7-(2-thienyl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3983770.png)
![3,4-dimethoxy-N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide](/img/structure/B3983774.png)
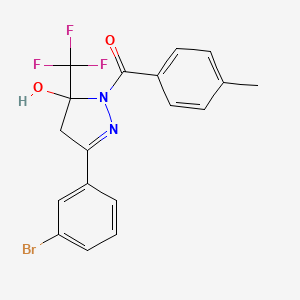

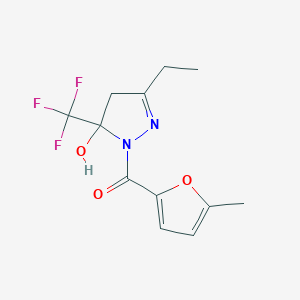
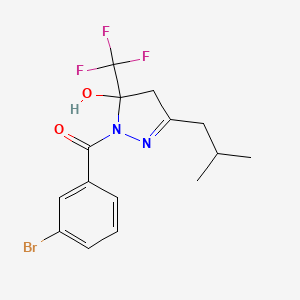
![8-{[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3983804.png)
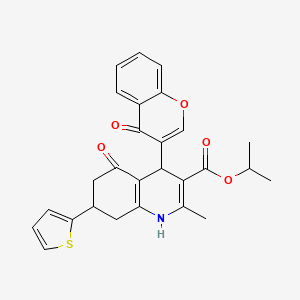
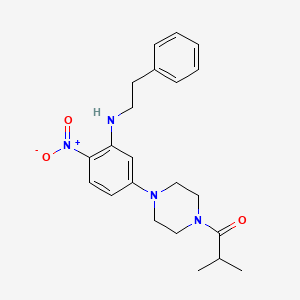
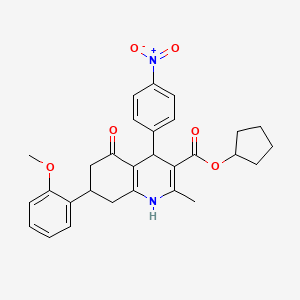
![3-[(3,4-dimethylphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B3983819.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983830.png)
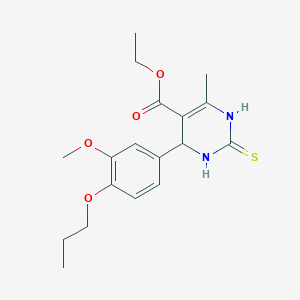
![3-butyl-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983842.png)